4-ETHOXY-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Overview
Description
4-ETHOXY-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of ethoxy, pyrazole, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Attachment of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.
Sulfonamide Formation: The benzenesulfonamide group is typically introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-ETHOXY-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antitumor, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL: A simpler pyrazole derivative.
BENZENESULFONAMIDE: A basic sulfonamide compound.
4-ETHOXYBENZENESULFONAMIDE: A compound with a similar ethoxy and sulfonamide structure.
Uniqueness
4-ETHOXY-N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-ethoxy-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-5-19-12-14(13(3)17-19)11-18(4)23(20,21)16-9-7-15(8-10-16)22-6-2/h7-10,12H,5-6,11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHDXYRZCQEKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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